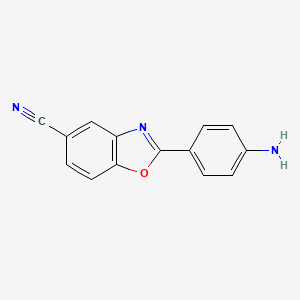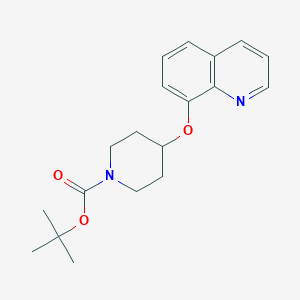
Iron;1-methylcyclopenta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Dimethylferrocene, also known as bis(methylcyclopentadienyl)iron, is an organometallic compound with the molecular formula C12H14Fe. It is a derivative of ferrocene, where two methyl groups are attached to the cyclopentadienyl rings. This compound is characterized by its red-brown color and stable nature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Dimethylferrocene can be synthesized through the reaction of ferrocene with methylating agents. One common method involves the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,1’-dimethylferrocene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Dimethylferrocene undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 1,1’-dimethylferricinium (DMFe+), a stable and pH-insensitive blue dye.
Reduction: The compound can be reduced back to its neutral form from the oxidized state.
Substitution: It can participate in electrophilic substitution reactions, where the methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
Oxidation: 1,1’-Dimethylferricinium (DMFe+)
Reduction: 1,1’-Dimethylferrocene (neutral form)
Substitution: Various substituted ferrocenes depending on the electrophile used.
Applications De Recherche Scientifique
1,1’-Dimethylferrocene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-dimethylferrocene involves its ability to undergo redox reactions. Upon oxidation, it forms 1,1’-dimethylferricinium (DMFe+), which can interact with various molecular targets. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells . The compound’s redox properties make it a valuable tool in studying electron transfer processes and redox biology .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: The parent compound of 1,1’-dimethylferrocene, with no methyl groups attached.
1,1’-Dibromoferrocene: A derivative with bromine atoms instead of methyl groups.
Acetylferrocene: A derivative with acetyl groups attached to the cyclopentadienyl rings.
Uniqueness
1,1’-Dimethylferrocene is unique due to its enhanced stability and redox properties compared to its parent compound, ferrocene. The presence of methyl groups increases its solubility in organic solvents and makes it a more versatile compound for various applications .
Propriétés
Formule moléculaire |
C12H14Fe-2 |
|---|---|
Poids moléculaire |
214.08 g/mol |
Nom IUPAC |
iron;1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Fe/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |
Clé InChI |
SGXRFLFSEKLSBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C[CH-]1.CC1=CC=C[CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13885662.png)



![7-bromo-2,4-dihydro-1H-cyclopenta[b]indol-3-one](/img/structure/B13885691.png)



![5-Chloro-3-methyl-1-prop-2-enylimidazo[4,5-b]pyridin-2-one](/img/structure/B13885730.png)





